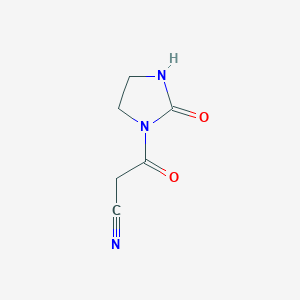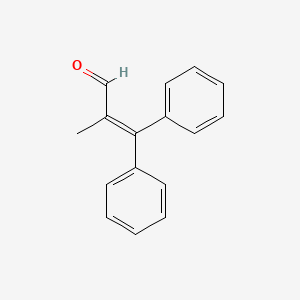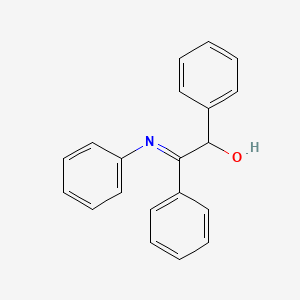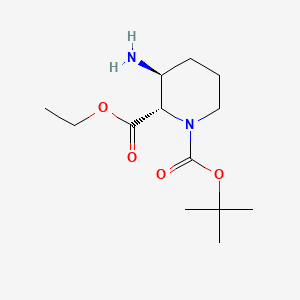
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO It is known for its unique structure, which includes a fluorenyl group substituted with chlorine atoms and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide typically involves the chlorination of fluorenone followed by acetamidation. The process can be summarized as follows:
Chlorination of Fluorenone: Fluorenone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1, 3, and 7 positions.
Acetamidation: The chlorinated fluorenone is then reacted with acetamide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of fluorenone are chlorinated using industrial chlorination equipment.
Continuous Acetamidation: The chlorinated product is continuously fed into reactors containing acetamide and base to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives with varying degrees of chlorination.
Reduction: Partially or fully dechlorinated fluorenylacetamide derivatives.
Substitution: Fluorenylacetamide derivatives with different substituents replacing chlorine atoms.
Scientific Research Applications
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: It can inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to cellular receptors, triggering downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3,4-trichloro-7-fluoro-9H-fluoren-2-yl)acetamide
- N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide
Uniqueness
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is unique due to its specific chlorination pattern and the presence of an acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
735-15-9 |
|---|---|
Molecular Formula |
C15H10Cl3NO |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl3NO/c1-7(20)19-15-13(17)6-11-10-3-2-9(16)4-8(10)5-12(11)14(15)18/h2-4,6H,5H2,1H3,(H,19,20) |
InChI Key |
AVSJPMDLBLXRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)



![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)



![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)
